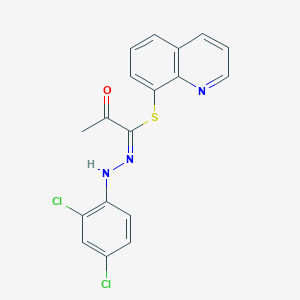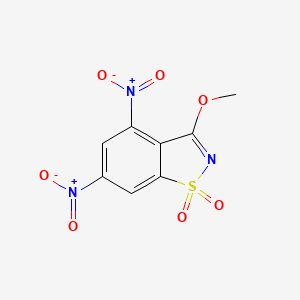![molecular formula C22H18ClFN8O3 B11520019 6-[(2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11520019.png)
6-[(2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a combination of various functional groups, including a furan ring, a triazine ring, and multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the chloro and nitro groups. The triazine ring is then synthesized and functionalized with the fluorophenyl and dimethylamino groups. The final step involves the formation of the hydrazone linkage under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a drug candidate. Its multiple functional groups could interact with various biological targets, leading to potential therapeutic effects.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to interact with specific molecular targets could make it a valuable lead compound in drug discovery.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazine derivatives, furan derivatives, and hydrazones. Examples include:
- 6-[(2Z)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
- 6-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)THIOPHEN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
The uniqueness of 6-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18ClFN8O3 |
|---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
4-N-[(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H18ClFN8O3/c1-31(2)22-28-20(26-14-5-3-13(24)4-6-14)27-21(29-22)30-25-12-16-8-10-19(35-16)17-9-7-15(32(33)34)11-18(17)23/h3-12H,1-2H3,(H2,26,27,28,29,30)/b25-12- |
InChI Key |
VEYOZFOFQHOCLG-ROTLSHHCSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)NC4=CC=C(C=C4)F |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B11519940.png)
![N'-[2-(2,5-dichlorophenoxy)propanoyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11519941.png)
methyl}piperidine](/img/structure/B11519944.png)
![1-methyl-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carbonitrile](/img/structure/B11519959.png)
![2-methoxy-4-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11519970.png)
![5-(4-tert-butylphenyl)-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11519985.png)

![N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide](/img/structure/B11520007.png)
![2-(2,4-dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B11520008.png)
![4-[({(2E)-3-methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B11520011.png)
![N-[(2Z)-4-(4-bromophenyl)-3-(4-chlorobenzyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11520013.png)
![1-(Chloromethyl)-2-methyl-4-[(4-nitrobenzyl)oxy]-5-(propan-2-yl)benzene](/img/structure/B11520026.png)
![3-[2-(3-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B11520038.png)
